molecular formula C13H19N3O2 B1492133 Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate CAS No. 69211-57-0

Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492133
CAS No.: 69211-57-0
M. Wt: 249.31 g/mol
InChI Key: GIMRAELTNQQOTJ-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyridazine ring substituted with a 4-methylpiperidin-1-yl group at the 6-position and an ethyl carboxylate group at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pyridazine derivatives and 4-methylpiperidine.

  • Reaction Steps: The synthesis involves a multi-step reaction process, including:

    • Formation of the pyridazine ring through cyclization reactions.

    • Introduction of the 4-methylpiperidin-1-yl group via nucleophilic substitution reactions.

    • Esterification to introduce the ethyl carboxylate group.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents at various positions on the pyridazine ring.

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

  • Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, including aldehydes and ketones.

  • Reduction: Reduced forms of the compound, such as alcohols.

  • Substitution: Substituted pyridazine derivatives with different functional groups.

  • Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of pyridazine derivatives on biological systems.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: Similar structure but without the methyl group on the piperidine ring.

  • Ethyl 6-(4-ethylpiperidin-1-yl)pyridazine-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

  • Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-2-carboxylate: Similar structure but with the carboxylate group at a different position on the pyridazine ring.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-5-12(15-14-11)16-8-6-10(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRAELTNQQOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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